![molecular formula C13H17F3N2O4 B2794745 Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate CAS No. 2411332-00-6](/img/structure/B2794745.png)
Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is also known as TFE-Pip-ONO and is a derivative of the piperidinone class of molecules. In
Mechanism of Action
The mechanism of action of TFE-Pip-ONO is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, TFE-Pip-ONO has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to changes in gene expression that can contribute to the anti-cancer and anti-inflammatory effects of TFE-Pip-ONO.
Biochemical and Physiological Effects
TFE-Pip-ONO has been shown to have a range of biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in the brain. TFE-Pip-ONO has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFE-Pip-ONO is its potential as a therapeutic agent for a range of diseases. This compound has been shown to have promising activity against cancer, inflammation, and neurological disorders. Additionally, the synthesis method for TFE-Pip-ONO is relatively simple and can be carried out in a laboratory setting.
One of the limitations of TFE-Pip-ONO is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of TFE-Pip-ONO is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on TFE-Pip-ONO. One area of research could be to further elucidate the mechanism of action of this compound. This could involve identifying specific enzymes or signaling pathways that are targeted by TFE-Pip-ONO and investigating their role in disease progression.
Another area of research could be to optimize the therapeutic potential of TFE-Pip-ONO. This could involve developing new formulations of the compound that improve its solubility and bioavailability. Additionally, further preclinical and clinical studies could be conducted to evaluate the safety and efficacy of TFE-Pip-ONO in humans.
Conclusion
In conclusion, TFE-Pip-ONO is a chemical compound that has potential applications in pharmaceutical research. This compound has been shown to have promising activity against a range of diseases, including cancer, inflammation, and neurological disorders. While the mechanism of action of TFE-Pip-ONO is not fully understood, it has been proposed that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression. There are several future directions for research on TFE-Pip-ONO, including further elucidation of its mechanism of action and optimization of its therapeutic potential.
Synthesis Methods
The synthesis of TFE-Pip-ONO involves the reaction of 2,2,2-trifluoroethyl isocyanate with piperidin-3-one. The resulting intermediate is then reacted with methyl acrylate to yield TFE-Pip-ONO. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
TFE-Pip-ONO has been extensively studied for its potential applications in pharmaceutical research. This compound has been shown to have promising activity against a range of diseases, including cancer, inflammation, and neurological disorders. TFE-Pip-ONO has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, TFE-Pip-ONO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O4/c1-22-11(20)5-4-10(19)18-6-2-3-9(7-18)12(21)17-8-13(14,15)16/h4-5,9H,2-3,6-8H2,1H3,(H,17,21)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADFQUMCGFUTN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCC(C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCC(C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.